![molecular formula C26H19N3O2 B2389195 N-(3-(1H-benzo[d]imidazol-2-il)fenil)-2-fenoxibenzamida CAS No. 441290-64-8](/img/structure/B2389195.png)
N-(3-(1H-benzo[d]imidazol-2-il)fenil)-2-fenoxibenzamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-2-phenoxybenzamide is a complex organic compound that features a benzimidazole moiety, which is a fused heterocyclic aromatic ring system
Aplicaciones Científicas De Investigación
N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-2-phenoxybenzamide has diverse applications in scientific research:
Mecanismo De Acción
Target of Action
It is known that benzimidazole derivatives, which include this compound, have a broad range of biological activities . They have been found to interact with various targets, including bacterial and viral proteins, enzymes, and cellular structures .
Mode of Action
For instance, they can inhibit enzyme activity, interfere with protein function, or disrupt cellular structures . The specific interactions and resulting changes caused by N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-2-phenoxybenzamide would depend on its specific targets.
Biochemical Pathways
For instance, they can inhibit the synthesis of bacterial nucleic acids and proteins , disrupt the function of viral proteins , or interfere with cellular signaling pathways . The specific pathways affected by N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-2-phenoxybenzamide would depend on its specific targets and mode of action.
Pharmacokinetics
This moiety helps to overcome the solubility problems of poorly soluble drug entities, potentially improving their absorption, distribution, metabolism, and excretion (ADME) properties .
Result of Action
For instance, they can inhibit the growth of bacteria and viruses, induce apoptosis in cancer cells, or modulate immune responses . The specific effects of N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-2-phenoxybenzamide would depend on its specific targets, mode of action, and affected biochemical pathways.
Action Environment
It is known that various factors can influence the action of drugs, including ph, temperature, presence of other substances, and specific conditions within the body
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-2-phenoxybenzamide typically involves multi-step organic reactions. One common method includes the condensation of 2-phenoxybenzoic acid with 3-(1H-benzo[d]imidazol-2-yl)aniline under dehydrating conditions. The reaction is often catalyzed by agents such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) to facilitate the formation of the amide bond .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions and to enhance yield and purity. The use of automated systems for reagent addition and temperature control can further optimize the synthesis process .
Análisis De Reacciones Químicas
Types of Reactions
N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-2-phenoxybenzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the benzimidazole ring and the phenyl groups.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral medium.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination, or nucleophiles like sodium methoxide (NaOMe) for methoxylation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole derivatives with additional oxygen functionalities, while reduction may produce amine derivatives .
Comparación Con Compuestos Similares
Similar Compounds
- 3-(((1H-benzo[d]imidazol-2-yl)imino)methyl)phenol
- N-(1H-benzo[d]imidazole(-2-yl)-1-(3-nitrophenyl))methanimine
- 2-((1-benzoyl-1H-benzo[d]imidazol-2-yl)thio)-N-(substituted phenyl)acetamide
Uniqueness
N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-2-phenoxybenzamide stands out due to its unique combination of a benzimidazole ring and phenoxybenzamide structure, which imparts distinct electronic and steric properties. This makes it particularly useful in applications requiring specific molecular interactions and stability .
Propiedades
IUPAC Name |
N-[3-(1H-benzimidazol-2-yl)phenyl]-2-phenoxybenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H19N3O2/c30-26(21-13-4-7-16-24(21)31-20-11-2-1-3-12-20)27-19-10-8-9-18(17-19)25-28-22-14-5-6-15-23(22)29-25/h1-17H,(H,27,30)(H,28,29) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJHBYHXWGULTHH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=CC=C2C(=O)NC3=CC=CC(=C3)C4=NC5=CC=CC=C5N4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H19N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
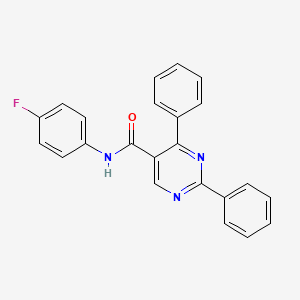
![N-(3-chloro-4-fluorophenyl)-2-(2-(3,4-dimethylphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)acetamide](/img/structure/B2389113.png)
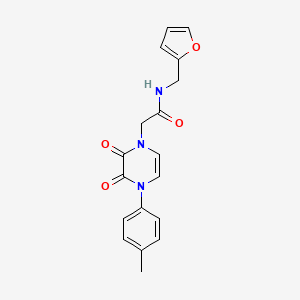
![methyl 2-{3-[(2-fluorophenyl)methyl]-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl}acetate](/img/structure/B2389116.png)
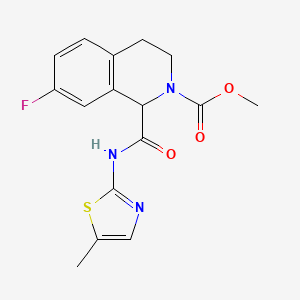
![N-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]-1-[5-fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]-N-methylazetidin-3-amine](/img/structure/B2389119.png)

![(E)-2-cyano-N-(2,6-dimethylphenyl)-3-[3-(4-methoxyphenyl)-1-phenylpyrazol-4-yl]prop-2-enamide](/img/structure/B2389124.png)
![N-(4,5-dichlorobenzo[d]thiazol-2-yl)-4-(ethylsulfonyl)benzamide](/img/structure/B2389126.png)
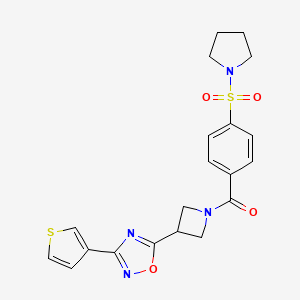
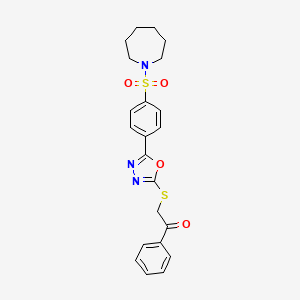
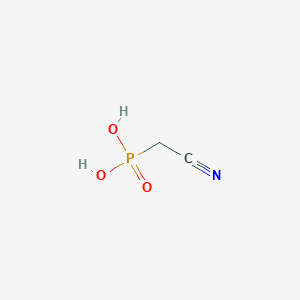
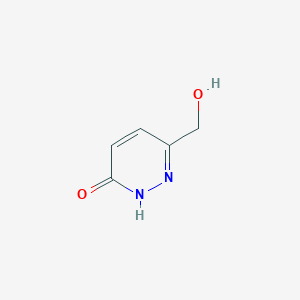
![N-(2,4-dimethylphenyl)-2-((3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2389135.png)
